p-SCN-Bn-HOPO
Description
Properties
CAS No. |
1822331-55-4 |
|---|---|
Molecular Formula |
C43H45N9O12S |
Molecular Weight |
911.944 |
IUPAC Name |
1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI Key |
WHWUNEASNJESIC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC(N1O)=O)N(CCCN(C(C2=CC=CC(N2O)=O)=O)CCCCN(C(C3=CC=CC(N3O)=O)=O)CCCNC(C4=CC=CC(N4O)=O)=O)CCC5=CC=C(N=C=S)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-SCN-Bn-HOPO; |
Origin of Product |
United States |
Evolution of Chelator Chemistry in Radiopharmaceutical Science
The journey of radiopharmaceutical science has been intrinsically linked to the development of sophisticated chelating agents. These molecules are essential for securely binding metallic radionuclides, which are then attached to targeting biomolecules for diagnostic imaging or therapeutic purposes. nih.gov Early efforts in the field utilized chelators like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). rsc.orgresearchgate.net While foundational, these acyclic chelators often lacked the necessary in vivo stability, leading to the release of the radiometal and undesirable accumulation in non-target tissues. rsc.org
This limitation spurred the development of macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which offered enhanced thermodynamic stability and kinetic inertness. rsc.orgresearchgate.net DOTA and its derivatives became the gold standard for a variety of radiometals. However, for certain radionuclides like Zirconium-89 (⁸⁹Zr), even established chelators presented challenges. ⁸⁹Zr, with its ideal half-life for antibody-based positron emission tomography (PET) imaging (immunoPET), showed problematic in vivo release when chelated with the commonly used desferrioxamine B (DFO), a hexadentate siderophore. osti.govnih.govusask.ca This release resulted in significant uptake of free ⁸⁹Zr⁴⁺ in the bone, a highly radiosensitive tissue, creating a demand for a more robust chelator. osti.govnih.gov This need set the stage for exploring new classes of ligands capable of forming highly stable, fully coordinated complexes with demanding radiometals. nih.govusask.ca
The Hydroxypyridinone Hopo Ligand Class: a Historical and Structural Overview
The hydroxypyridinone (HOPO) family of ligands represents a versatile and "privileged" class of metal chelators. mdpi.comrsc.org Characterized by a six-membered N-heterocyclic ring with ortho-positioned keto and hydroxy groups, these bidentate chelators form highly stable five-membered chelate rings with hard metal ions. mdpi.comrsc.org The HOPO class is comprised of three main isomers: 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), 3-hydroxy-2(1H)-pyridinone (3,2-HOPO), and 3-hydroxy-4(1H)-pyridinone (3,4-HOPO). rsc.orgrsc.org
Historically, HOPO ligands were extensively investigated for applications beyond radiopharmaceuticals, notably as orally active iron chelators for treating iron overload diseases. rsc.orgkcl.ac.uk One such example, deferiprone, a 3,4-HOPO derivative, is a clinically approved drug. rsc.orgmdpi.com Their journey also includes significant research into their potential as sequestering agents for actinides, such as plutonium. kcl.ac.uknih.gov The demonstrated high affinity of HOPO ligands for hard Lewis acids like Fe³⁺ and Pu⁴⁺, and their ability to be incorporated into multidentate structures to satisfy the high coordination numbers of these metals, made them prime candidates for application to other challenging ions, including Zr⁴⁺. nih.govmdpi.com The 1,2-HOPO isomer, in particular, which is a cyclic hydroxamic acid, showed great promise. mdpi.com
Bifunctional Chelators in Molecular Imaging and Targeted Radiotherapy: Strategic Importance
Bifunctional chelators (BFCs) are cornerstone molecules in the design of modern radiopharmaceuticals for both molecular imaging and targeted radiotherapy. nih.govresearchgate.net These molecules possess two critical components: a strong chelating moiety that securely binds a metallic radionuclide and a reactive functional group for covalent attachment to a targeting vector, such as a peptide or monoclonal antibody. rsc.orgnih.gov This dual functionality allows for the precise delivery of radiation to specific biological targets, such as cancer cells, for either diagnostic visualization (e.g., PET) or therapeutic effect. researchgate.netresearchgate.net
The strategic importance of BFCs lies in their ability to create a stable link between the radiometal and the targeting biomolecule. researchgate.net An ideal BFC must form a complex with the radiometal that exhibits high thermodynamic stability and kinetic inertness to prevent dissociation in vivo. nih.govrsc.org The choice of BFC is dictated by the coordination chemistry of the specific radiometal and the nature of the targeting molecule. nih.govresearchgate.net The development of BFCs like p-SCN-Bn-HOPO, which features an isothiocyanate (-NCS) functional group for conjugation to the lysine (B10760008) residues of antibodies, is a direct response to the need for highly stable, target-specific radiopharmaceuticals that can improve diagnostic accuracy and therapeutic efficacy. osti.govacs.org
Research Imperatives and Scientific Rationale for P Scn Bn Hopo Investigations
Pioneering Synthetic Routes: Challenges and Early Implementations
The initial synthesis of this compound was a complex undertaking, characterized by lengthy reaction sequences, low yields, and significant purification hurdles. These early methods highlighted the chemical complexity of the molecule and the need for more refined synthetic approaches.
Multi-Step Reaction Sequences and Yield Limitations
One of the primary challenges in the early synthetic routes was controlling the substitution on the spermine backbone. nih.gov Spermine possesses two primary and two secondary amine groups, creating the potential for multiple substitutions and the formation of undesired byproducts such as di-, tri-, and tetra-substituted spermine derivatives. nih.gov This lack of selectivity directly impacted the yield of the desired mono-substituted product. For instance, early methods for creating a mono-substituted spermine intermediate reported meager yields and long reaction times. nih.gov Another approach reported a low yield of 23% for the N-protected amino-alkyl spermine-HOPO derivatives due to the formation of mono-, di-, and tri-HOPO-protected byproducts. researchgate.netnih.gov
Chromatographic Purification Difficulties in Intermediate and Final Product Isolation
The purification of intermediates and the final this compound product presented another major challenge in the initial synthetic routes. The presence of multiple closely related byproducts, stemming from the multi-substitution on the spermine, made chromatographic separation difficult. nih.gov The early nine-step synthesis required multiple HPLC purifications throughout the process, adding to the complexity and cost of production. rsc.orgnih.gov
Optimized Synthetic Strategies: Enhancing Efficiency and Versatility
In response to the limitations of the initial synthetic routes, researchers have developed optimized strategies that significantly improve the efficiency and versatility of this compound synthesis. These advancements have focused on convergent approaches, modular designs, and scalability.
| Synthetic Route | Number of Steps | Overall Yield (%) | Purification Method |
|---|---|---|---|
| Pioneering Route | 9 | ~1.4 | Multiple HPLC purifications |
| Optimized Convergent Route | 4 | 14.3 | Preparative HPLC for final product only |
Modular Synthesis for Linker Modification and Chemical Diversification
The optimized synthetic strategies have also introduced a modular approach to the synthesis of this compound and its analogs. rsc.orgnih.gov This modularity allows for variations in the linker length and chemistry, which can be beneficial for modifying the in vivo clearance behaviors of future radiolabeled agents. rsc.org
By using different N-protected amino-alkyl iodides, researchers have successfully synthesized a series of p-SCN-phenyl-alkyl-spermine-HOPO derivatives with varying carbon chain lengths in the linker. nih.gov This synthetic strategy provides a facile and efficient route to create chemical diversity, allowing for the exploration of structure-activity relationships. nih.gov For example, HOPO analogues with three, four, and five-carbon linkers have been developed, mimicking the linker size of other common chelators and potentially offering more steric freedom and flexibility when conjugated to biomolecules. nih.gov This modular design is a powerful tool for fine-tuning the properties of the chelator for specific applications.
Scalability Considerations for Research Material Production
Theoretical Frameworks of HOPO-Metal Chelation
The effectiveness of this compound as a chelator is rooted in fundamental principles of coordination chemistry. Its structural design and the nature of its donor atoms dictate its binding affinity and the stability of the resulting metal complexes.
Denticity and Coordination Sphere Characteristics
This compound is classified as an octadentate ligand, meaning it has eight donor atoms that can bind to a central metal ion. researchgate.netnih.govosti.gov These donor atoms are the oxygen atoms of the four 1,2-hydroxypyridinone moieties. researchgate.net This high denticity allows the ligand to completely saturate the coordination sphere of metal ions like Zirconium(IV), which typically favors a coordination number of eight. researchgate.netmdpi.com
A crystal structure of a Zirconium-HOPO complex confirmed that the zirconium ion is fully coordinated by the octadentate HOPO ligand, forming a stable complex. researchgate.netresearchgate.netnih.govosti.gov This complete encapsulation of the metal ion within the ligand's framework is a critical factor in the high stability of the resulting complex, as it shields the metal from interactions with competing molecules in a biological environment. nih.govnih.gov
Ligand Field Theory and Hard-Soft Acid-Base (HSAB) Principles in Metal Binding
The interaction between this compound and metal ions can be understood through the Hard-Soft Acid-Base (HSAB) principle. adichemistry.comnumberanalytics.comnumberanalytics.com This theory posits that hard acids prefer to bind with hard bases, and soft acids with soft bases. numberanalytics.comlibretexts.org
Zirconium(IV) (Zr⁴⁺) is considered a hard acid due to its high positive charge and small ionic radius. mdpi.com The donor groups on this compound are the oxygen atoms of the hydroxypyridinone units, which are hard bases. mdpi.com According to the HSAB principle, the strong interaction between the hard acid (Zr⁴⁺) and the hard base (the HOPO oxygen donors) results in the formation of a highly stable complex. numberanalytics.comscribd.com This favorable hard-hard interaction is a key reason for the superior stability of the Zr-HOPO complex compared to chelators with softer donor atoms. mdpi.com
The isothiocyanate (-SCN) group, while part of the this compound structure, is an ambidentate ligand. adichemistry.comscribd.com The sulfur atom is a soft base, while the nitrogen atom is a hard base. adichemistry.comscribd.com In the context of this molecule, the -SCN group's primary role is to act as a linker for conjugation to biomolecules, rather than direct coordination to the primary metal ion being chelated by the HOPO groups. rsc.orgresearchgate.netmedchemexpress.com
Radiometal Complexation Studies with this compound
The theoretical advantages of this compound have been substantiated through extensive experimental studies, particularly with the positron emission tomography (PET) isotope Zirconium-89 (⁸⁹Zr).
Zirconium-89 (⁸⁹Zr) Chelation: In-Depth Analysis
The physical half-life of ⁸⁹Zr (78.41 hours) is well-suited for antibody-based PET imaging, but its use has been hampered by the in-vivo instability of complexes formed with conventional chelators. osti.govnih.govacs.orgacs.org This has driven the development of more robust chelators like this compound. osti.govacs.orgmedkoo.com
Studies have demonstrated that this compound and its parent ligand, 3,4,3-(LI-1,2-HOPO), form highly stable complexes with ⁸⁹Zr. osti.govacs.orgnih.gov The thermodynamic stability refers to the equilibrium position of the complex formation reaction, while kinetic inertness describes the rate at which the complex dissociates or undergoes ligand exchange. mdpi.comnih.gov
The ⁸⁹Zr-HOPO complex exhibits exceptional kinetic inertness. researchgate.netnih.gov In serum stability tests, the ⁸⁹Zr-HOPO complex remained over 98% intact after 7 days at 37°C. nih.govacs.org When conjugated to an antibody like trastuzumab, the ⁸⁹Zr-HOPO-trastuzumab complex still showed approximately 90% stability after a 7-day incubation in human serum. nih.govnih.gov This high stability is crucial for in vivo applications to prevent the release of free ⁸⁹Zr⁴⁺, which can accumulate in non-target tissues like bone. nih.govnih.govacs.org While specific thermodynamic stability constants (log K) for this compound are not always explicitly reported in comparative studies, the consistently superior performance in challenge assays and in vivo models points to a very high stability constant. mdpi.comnih.govkcl.ac.uk
The performance of this compound is most clearly illustrated when compared directly with the conventional chelator, Desferrioxamine (DFO). DFO is a hexadentate chelator, meaning it only provides six donor atoms, which is insufficient to fully saturate the coordination sphere of Zr⁴⁺. nih.govnih.gov This leaves open coordination sites, making the [⁸⁹Zr]Zr-DFO complex susceptible to demetallation in vivo. nih.gov
In contrast, the octadentate nature of this compound leads to a more stable complex. researchgate.netnih.govnih.gov This superior stability has been demonstrated in multiple studies. For instance, in an EDTA challenge assay, a test of stability against a competing chelator, the [⁸⁹Zr]Zr-HOPO complex showed significantly less transchelation compared to [⁸⁹Zr]Zr-DFO, especially at lower pH values. nih.govacs.org
The most compelling evidence comes from in vivo biodistribution studies. Mice bearing BT474 tumors were imaged using trastuzumab conjugated with either ⁸⁹Zr-DFO or ⁸⁹Zr-HOPO. researchgate.netnih.govacs.org While both showed good tumor uptake, the bone uptake for the ⁸⁹Zr-HOPO conjugate was dramatically lower. nih.govnih.govacs.org Biodistribution data confirmed this, with bone activity for [⁸⁹Zr]Zr-DFO-trastuzumab measured at 17.0 %ID/g (percent injected dose per gram) at 336 hours, compared to only 2.4 %ID/g for [⁸⁹Zr]Zr-HOPO-trastuzumab. researchgate.netnih.govosti.govacs.org This more than seven-fold reduction in bone uptake is direct proof that the this compound ligand forms a more stable complex with ⁸⁹Zr⁴⁺ than DFO, minimizing the in vivo release of the free radiometal. nih.govnih.gov
Table 1: Comparative Performance of ⁸⁹Zr-HOPO vs. ⁸⁹Zr-DFO Conjugated to Trastuzumab Data extracted from in vivo studies in mice with BT474 tumors.
| Parameter | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab | Reference |
| Bone Uptake (%ID/g at 336h) | 2.4 | 17.0 | nih.gov, nih.gov, acs.org |
| Tumor:Bone Ratio | >3 times higher | Lower | nih.gov |
| Serum Stability (7 days) | ~90% | 94.7% | nih.gov |
Structural Elucidation of 89Zr-HOPO Complexes (e.g., X-ray Crystallography)
The stability of a radiometal complex is fundamentally linked to its structure. For Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based PET imaging, achieving a highly stable complex is crucial to prevent the in vivo release of the free radiocation, which can lead to accumulation in non-target tissues like bone. nih.govnih.gov
X-ray crystallography studies have been pivotal in confirming the coordination environment of zirconium when chelated by HOPO ligands. A crystal structure of a Zr-HOPO complex revealed that the zirconium(IV) ion is fully encapsulated by the octadentate ligand. nih.govresearchgate.net The metal center is coordinated by the eight oxygen donor atoms from the four 1,2-hydroxypyridinone moieties of the ligand. researchgate.net This arrangement forms a neutral, stable complex with a dodecahedral geometry. researchgate.netresearchgate.net The comprehensive coordination by all available donor groups of the HOPO ligand satisfies the coordination requirements of the Zr⁴⁺ ion, contributing to the exceptional stability of the resulting complex. nih.gov
Detailed crystallographic analysis of a related Zr(HOPO)₄ complex provided specific insights into the bonding characteristics. researchgate.net
Table 1: Selected Crystallographic Data for a Zr(HOPO)₄ Complex Data sourced from crystallographic analysis of a model HOPO complex. researchgate.net
| Parameter | Value |
|---|---|
| Coordination Geometry | Dodecahedral |
| Zr-O1 Bond Length | 2.209 Å |
| Zr-O2 Bond Length | 2.170 Å |
| O1-Zr-O1 Bond Angle | 69.73° |
| N1-O1-Zr1 Bond Angle | 113.49° |
| C1-O2-Zr1 Bond Angle | 117.68° |
This structural evidence underpins the observed in vivo stability of ⁸⁹Zr-HOPO conjugates, which show significantly reduced bone uptake compared to complexes with other chelators like desferrioxamine (DFO). nih.govresearchgate.net
Complexation with Other Therapeutically and Diagnostically Relevant Radionuclides
The versatility of the HOPO scaffold extends beyond zirconium to a range of other medically relevant metal ions, owing to its hard oxygen donor atoms that show strong affinity for hard Lewis acids. nih.gov
Investigations with Radioscandium (e.g., ⁴⁴Sc, ⁴⁷Sc), Gallium (e.g., ⁶⁸Ga), and Lanthanides (e.g., Eu(III), Tb(III))
Radioscandium: The isotopes of scandium, such as ⁴⁴Sc for PET imaging and ⁴⁷Sc for therapy, are of growing interest for theranostic applications. researchgate.net The 3,4,3-LI(1,2-HOPO) ligand has been demonstrated to be an effective chelator for scandium. nih.govresearchgate.net It forms a 1:1 Sc-HOPO complex that exhibits high stability across various chemical and biological conditions. nih.govresearchgate.net Studies have shown that HOPO allows for simple and rapid radiolabeling with ⁴³Sc, ⁴⁴Sc, and ⁴⁷Sc under mild conditions, a significant advantage over chelators that require heating. nih.gov The resulting [⁴⁷Sc]Sc-HOPO complex has shown robustness comparable to the widely used DOTA chelator in stability challenges. nih.gov
Gallium: Gallium-68 (⁶⁸Ga) is a key radionuclide for PET imaging, commonly produced from a ⁶⁸Ge/⁶⁸Ga generator. mdpi.com HOPO-based multidentate chelating agents have shown significant promise for developing ⁶⁸Ga radiopharmaceuticals. mdpi.com The ability of the HOPO ligand to form stable complexes with Ga³⁺ has positioned it as a valuable platform for creating new targeted imaging agents. mdpi.comrsc.org
Lanthanides: The coordination chemistry of 3,4,3-LI(1,2-HOPO) with lanthanide ions (Ln(III)) has been thoroughly investigated, revealing exceptionally high affinity and complex stability. rsc.org The ligand acts as an effective "antenna," sensitizing the luminescence of several lanthanides, including Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.org This property has been used to determine the thermodynamic stability of the complexes in solution. The stability constants are remarkably high across the lanthanide series. rsc.org For instance, the stability constant of the Eu(III) complex with a HOPO ligand is reported to be greater than 10²⁹. mdpi.com A continuous increase in both affinity and stability is observed across the series, from the lighter to the heavier lanthanides. nih.gov
Table 2: Solution Thermodynamic Stabilities (pM values) of Lanthanide Complexes with 3,4,3-LI(1,2-HOPO) The pM value is the negative logarithm of the free metal ion concentration at pH 7.4 with 1 µM total ligand and 1 nM total metal. Higher pM values indicate greater complex stability. rsc.org
| Lanthanide Ion | pM Value |
|---|---|
| La(III) | 17.2 |
| Eu(III) | 21.4 |
| Gd(III) | 21.0 |
| Tb(III) | 22.0 |
| Lu(III) | 22.9 |
| Yb(III) | 23.1 |
Actinide Chelation Studies (e.g., Thorium(IV), Actinium(III))
The strong chelating properties of HOPO ligands, originally explored for actinide decorporation, are now being leveraged for targeted alpha therapy (TAT). mdpi.comresearchgate.net
Thorium(IV): Thorium-227 (²²⁷Th) is an alpha-emitting radionuclide with potential for TAT. researchgate.net HOPO-based chelators have been identified as highly effective for complexing Th⁴⁺. researchgate.netfredhutch.org Molecular dynamics simulations of the 3,4,3-LI(1,2-HOPO) ligand with Th⁴⁺ have been conducted to study its coordination behavior. researchgate.net Furthermore, chelators incorporating Me-3,2-HOPO units have been successfully developed for the rapid and stable complexation of ²²⁷Th, forming the basis of targeted thorium conjugates currently in preclinical evaluation. researchgate.netfredhutch.org A related ligand, 3,4,3-LI(CAM), demonstrated a very high stability constant (log β₁₁₀) of 47.71 ± 0.08 for its Th(IV) complex. fredhutch.org
Actinium(III): Actinium-225 (²²⁵Ac) is another potent alpha-emitter for TAT. escholarship.org Due to similarities in ionic radius and coordination chemistry, Eu(III) is often used as a chemical surrogate for Ac(III). fredhutch.org The high stability of Eu(III)-HOPO complexes therefore suggests that HOPO ligands are also suitable for chelating Ac(III). rsc.orgfredhutch.org Direct investigations into the use of the 3,4,3-LI(1,2-HOPO) chelator with ²²⁵Ac have been undertaken, highlighting its potential as a "theranostic chelator" capable of binding a wide array of trivalent and tetravalent radiometals for both imaging and therapy. escholarship.org
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | p-isothiocyanatobenzyl-3,4,3-LI(1,2-HOPO) |
| 3,4,3-LI(1,2-HOPO) / HOPO | Spermine-based hydroxypyridonate octadentate chelator based on 1,2-hydroxypyridinone |
| DFO / p-SCN-Bn-DFO | Desferrioxamine / p-isothiocyanatobenzyl-desferrioxamine |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| Me-3,2-HOPO | 3-hydroxy-N-methyl-2-pyridinone |
| 3,4,3-LI(CAM) | Spermine-based octadentate chelator based on catecholamide |
Design Principles of Bifunctional Chelator Linkers
Bifunctional chelators are molecules designed with two key components: a strong chelating agent that securely binds a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule. mdpi.comnih.govmdpi.com The design of the linker connecting these two components is critical as it can influence the stability, pharmacokinetics, and targeting efficacy of the final radiopharmaceutical. mdpi.comnih.gov The structure of this compound is based on the 3,4,3-(LI-1,2-HOPO) ligand, which features four 1,2-hydroxypyridinone (HOPO) groups on a spermine backbone, providing an octadentate coordination environment for metal ions like ⁸⁹Zr⁴⁺. nih.govnih.govresearchgate.net This design ensures a highly stable complex, which is crucial for preventing the in vivo release of the radiometal. nih.govresearchgate.net
The para-isothiocyanatobenzyl (p-SCN-Bn) group is the key to the bioconjugation capability of this compound. The isothiocyanate (-N=C=S) moiety is an electrophilic group that readily reacts with nucleophilic primary amine groups (-NH₂) found on the side chains of lysine (B10760008) residues in proteins and antibodies. mdpi.comthermofisher.com This reaction, which occurs under mild conditions, forms a highly stable thiourea (B124793) bond (-NH-C(S)-NH-). researchgate.netmdpi.comsciforum.net
The electrophilicity of the carbon atom in the isothiocyanate group makes it a prime target for nucleophilic attack by the amine. mdpi.com This reactivity is a cornerstone of its utility in creating stable bioconjugates for a variety of applications, from fluorescent labeling to the attachment of chelators for radiopharmaceuticals. mdpi.comthermofisher.com The stability of the resulting thiourea linkage is essential for ensuring that the chelator-radionuclide complex remains attached to the targeting antibody as it circulates in the body and accumulates at the target site. mdpi.comsciforum.net
The conjugation of chelators like this compound to antibodies can be achieved through two primary strategies: non-specific and site-specific conjugation.
Non-Specific Conjugation: This is the traditional and more common approach, where the isothiocyanate group reacts with accessible lysine residues on the antibody. nih.govnih.gov Since antibodies have numerous lysine residues distributed over their surface, this method results in a heterogeneous mixture of conjugates with a random distribution and number of chelators per antibody. nih.govsnmjournals.org While widely used due to its simplicity, this stochastic approach can have drawbacks, such as the potential for modification near the antigen-binding site, which could reduce the antibody's affinity and specificity. nih.gov It also leads to product heterogeneity, which can complicate characterization and reproducibility. nih.govsnmjournals.org
Site-Specific Conjugation: To overcome the limitations of random conjugation, site-specific methods have been developed. These techniques aim to attach the chelator at a predefined location on the antibody, resulting in a homogeneous and well-defined product. nih.govmdpi.com Methods include chemo-enzymatic approaches targeting glycans, or the incorporation of unnatural amino acids with unique reactive handles. nih.govmdpi.com Site-specific conjugation can lead to improved plasma stability, enhanced binding efficiency, and increased cellular uptake compared to non-specifically conjugated counterparts. nih.gov While the isothiocyanate group is typically used for non-specific lysine conjugation, other linker chemistries, such as those involving maleimides or click chemistry, are often employed for site-specific strategies. nih.govtandfonline.com Studies comparing random and site-specific methods have shown that while both are viable, site-specific conjugation can offer advantages in terms of binding capacity and stability. researchgate.netacs.org
The Role of the Isothiocyanate (-SCN) Functional Group in Covalent Coupling
Methodologies for Protein and Antibody Conjugation
The practical application of this compound involves its conjugation to targeting proteins, most notably monoclonal antibodies like trastuzumab, for applications in immuno-PET. nih.govresearchgate.net
The conjugation process for this compound involves the reaction of its isothiocyanate group with the primary amine groups of lysine residues on the antibody. nih.govresearchgate.net This reaction is typically carried out in a buffered solution at a specific pH to facilitate the nucleophilic attack of the unprotonated amine on the electrophilic isothiocyanate carbon, leading to the formation of a stable thiourea linkage. mdpi.comontosight.ai This method is analogous to the conjugation of other isothiocyanate-functionalized chelators, such as p-SCN-Bn-DFO, which has been a standard in the field. nih.gov The resulting immunoconjugate, for instance, ⁸⁹Zr-HOPO-trastuzumab, is then purified to remove any unconjugated chelator. nih.gov
Achieving an optimal chelator-to-biomolecule ratio is critical for the preclinical efficacy of the resulting radioimmunoconjugate. nih.gov This ratio can affect the specific activity (the amount of radioactivity per unit mass of antibody) and the biological properties of the antibody. A higher number of chelators per antibody can increase the specific activity, but an excessive number may alter the antibody's structure, immunoreactivity, and pharmacokinetic profile. snmjournals.org
In studies with this compound, researchers have controlled the conjugation reaction by using a specific molar ratio of the chelator to the antibody. For example, a 5:1 ligand-to-antibody ratio in the reaction mixture resulted in an average of 2.8 ± 0.2 this compound molecules conjugated to each trastuzumab antibody. nih.gov In comparison, the same reaction conditions with p-SCN-Bn-DFO yielded a ratio of 2.0 ± 0.5. nih.gov These specific activities, approximately 2 mCi/mg for both conjugates, were found to be effective for in vivo imaging studies. nih.govresearchgate.net The careful optimization of this ratio is a key step in developing a successful and reproducible immuno-PET agent.
| Chelator | Target Biomolecule | Ligand:Antibody Ratio (in reaction) | Average Chelators per Antibody | Resulting Specific Activity |
|---|---|---|---|---|
| This compound | Trastuzumab | 5:1 | 2.8 ± 0.2 | ~2 mCi/mg |
| p-SCN-Bn-DFO | Trastuzumab | 5:1 | 2.0 ± 0.5 | ~2 mCi/mg |
Formation of Thiourea Linkages
Ligand Scaffold Engineering for Modulated In Vivo Pharmacokinetics
The core structure of the chelator, or ligand scaffold, plays a crucial role in determining the in vivo behavior of the radiolabeled complex. researchgate.netmdpi.com Engineering this scaffold can modulate pharmacokinetic properties, such as clearance pathways and retention in non-target tissues. acs.orgacs.org The development of this compound from the parent 3,4,3-(LI-1,2-HOPO) ligand is a prime example of such engineering. nih.govresearchgate.net
The octadentate nature of the HOPO ligand provides a very stable coordination complex with ⁸⁹Zr, significantly more stable than the complex formed with the conventional hexadentate chelator DFO. nih.govacs.org This superior stability is directly linked to a dramatic reduction in the in vivo release of the ⁸⁹Zr⁴⁺ cation. nih.gov When ⁸⁹Zr is released from its chelator, it tends to accumulate in the bone, leading to a high background signal in PET images and an increased radiation dose to a sensitive, non-target tissue. nih.govresearchgate.net
Biodistribution studies have demonstrated this key advantage of the HOPO scaffold. In a direct comparison, the amount of radioactivity in the bone for ⁸⁹Zr-HOPO-trastuzumab was more than seven times lower than for ⁸⁹Zr-DFO-trastuzumab at 336 hours post-injection (2.4 %ID/g vs. 17.0 %ID/g, respectively). nih.govresearchgate.net This significantly lower bone uptake is definitive proof that the this compound ligand forms a more stable complex with ⁸⁹Zr in vivo. nih.gov Furthermore, recent research has explored modifying the linker length between the HOPO scaffold and the isothiocyanate group to potentially fine-tune steric freedom, ease of conjugation, and in vivo clearance behaviors. nih.govacs.org
| Radioimmunoconjugate | % Injected Dose per Gram (%ID/g) in Bone (336 h) | Tumor:Bone Ratio |
|---|---|---|
| ⁸⁹Zr-HOPO-trastuzumab | 2.4 | >3 times higher than DFO conjugate |
| ⁸⁹Zr-DFO-trastuzumab | 17.0 | - |
Compound Glossary
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | Bifunctional derivative of 3,4,3-(LI-1,2-HOPO) with a para-isothiocyanatobenzyl linker |
| 3,4,3-(LI-1,2-HOPO) | Spermine-based octadentate ligand with four 1,2-hydroxypyridinone groups |
| p-SCN-Bn-DFO | para-Isothiocyanatobenzyl-desferrioxamine |
| DFO | Desferrioxamine |
| ⁸⁹Zr | Zirconium-89 |
| Trastuzumab | A monoclonal antibody targeting the HER2 receptor |
Preclinical Efficacy and Research Applications of P Scn Bn Hopo Based Radiopharmaceuticals
Radiopharmaceutical Preparation and Quality Control in Research Settings
The preparation of radiopharmaceuticals using p-SCN-Bn-HOPO for preclinical research involves meticulous optimization of radiolabeling protocols and rigorous quality control to ensure the integrity and purity of the final product.
Optimized Radiolabeling Protocols and Radiochemical Purity Assessment
The conjugation of this compound to antibodies, such as trastuzumab, is typically achieved through the formation of a stable thiourea (B124793) bond between the isothiocyanate group of the chelator and the amine side chain of lysine (B10760008) residues on the antibody. nih.govmdpi.com Radiolabeling with ⁸⁹Zr is then performed under mild conditions, generally at room temperature (RT) with a pH of approximately 7. nih.govmdpi.com Studies have shown that quantitative radiolabeling can be achieved within an hour. nih.govmdpi.com For instance, both this compound and its antibody conjugates can be efficiently labeled with ⁸⁹Zr-oxalate, achieving high radiochemical yields. nih.govmdpi.com
The assessment of radiochemical purity is a critical quality control step. This is often accomplished using radio-thin layer chromatography (radio-TLC), which allows for the separation and quantification of the radiolabeled conjugate from free radiometal or other impurities. nih.govsfu.ca High radiochemical purity is essential for ensuring that the observed in vivo distribution is truly representative of the targeting properties of the radiopharmaceutical. nih.gov
Table 1: Radiolabeling and Purity Data for ⁸⁹Zr-HOPO-Trastuzumab
| Parameter | Value | Source |
| Radiolabeling Conditions | Room Temperature, pH 7 | nih.govmdpi.com |
| Reaction Time for Quantitative Labeling | ~1 hour | nih.govmdpi.com |
| Specific Activity Achieved | ~2 mCi/mg | researchgate.netnih.gov |
| Radiochemical Purity | >85% | researchgate.net |
In Vitro Stability Evaluations of Radiolabeled Conjugates in Biological Media
To predict the in vivo behavior of a radiopharmaceutical, its stability is evaluated in relevant biological media, such as human serum. nih.govsfu.ca The ⁸⁹Zr-HOPO-trastuzumab conjugate has demonstrated high stability, with approximately 90% of the complex remaining intact after a 7-day incubation period in human serum at 37°C. nih.gov This indicates a strong and stable complex between the ⁸⁹Zr and the HOPO chelator, which is crucial for minimizing the premature release of the radiometal. nih.govmdpi.com In contrast, ⁸⁹Zr-DFO conjugates have shown lower stability under similar conditions. mdpi.com
In Vivo Imaging and Biological Distribution Studies in Animal Models
Preclinical studies in animal models are fundamental for evaluating the performance of new radiopharmaceuticals. These studies provide insights into target visualization, biodistribution, and the clearance of the agent.
Immuno-Positron Emission Tomography (ImmunoPET) for Target Visualization
ImmunoPET, a technique that combines the specificity of monoclonal antibodies with the high sensitivity of PET imaging, is a primary application for this compound-based radiopharmaceuticals. nih.govmdpi.com PET imaging studies in mice bearing tumors, such as BT474 breast cancer xenografts, have successfully demonstrated the ability of ⁸⁹Zr-HOPO-trastuzumab to visualize HER2-positive tumors. researchgate.netnih.gov The images obtained show good tumor uptake and contrast against the surrounding background tissues. researchgate.netnih.gov The long half-life of ⁸⁹Zr (78.4 hours) is well-suited for imaging intact antibodies, which have slow pharmacokinetics, allowing for imaging at later time points when tumor-to-background ratios are optimal. acs.orgnih.gov
Comparative In Vivo Performance of this compound Conjugates (e.g., Tumor-to-Background Ratios)
Comparative studies between ⁸⁹Zr-HOPO-trastuzumab and ⁸⁹Zr-DFO-trastuzumab have highlighted the superior performance of the HOPO-based conjugate in certain aspects. While the absolute tumor uptake can sometimes be higher for the DFO-conjugate, the tumor-to-bone ratio for ⁸⁹Zr-HOPO-trastuzumab is significantly improved. nih.gov For example, at 336 hours post-injection, the tumor-to-bone ratio for ⁸⁹Zr-HOPO-trastuzumab was 25.8, compared to 8.1 for ⁸⁹Zr-DFO-trastuzumab. nih.gov This improved contrast is a key advantage for clearer tumor delineation, especially in the context of detecting bone metastases. nih.gov
Table 2: Comparative In Vivo Performance of ⁸⁹Zr-Conjugates at 336h Post-Injection
| Conjugate | Tumor Uptake (%ID/g) | Bone Uptake (%ID/g) | Tumor:Blood Ratio | Tumor:Bone Ratio | Source |
| ⁸⁹Zr-HOPO-trastuzumab | - | 2.4 | 14.4 | 25.8 | researchgate.netnih.gov |
| ⁸⁹Zr-DFO-trastuzumab | - | 17.0 | 31.4 | 8.1 | researchgate.netnih.gov |
Note: %ID/g = percentage of injected dose per gram of tissue.
Radiometal Retention and Minimization of Non-Target Organ Uptake (e.g., Bone Accumulation Mechanisms)
A major advantage of this compound is its ability to form a highly stable complex with ⁸⁹Zr, which significantly reduces the in vivo release of the radiometal. researchgate.netnih.gov This is evidenced by the markedly lower accumulation of radioactivity in the bones of animals injected with ⁸⁹Zr-HOPO-trastuzumab compared to those who received the DFO-based counterpart. researchgate.netnih.gov Biodistribution data has shown that at 336 hours post-injection, the bone uptake for ⁸⁹Zr-HOPO-trastuzumab was only 2.4 %ID/g, whereas for ⁸⁹Zr-DFO-trastuzumab it was 17.0 %ID/g. researchgate.netnih.gov The high bone uptake observed with DFO conjugates is attributed to the release of the osteophilic ⁸⁹Zr⁴⁺ cation, which then accumulates in mineralizing tissues. researchgate.netacs.org The superior stability of the ⁸⁹Zr-HOPO complex effectively mitigates this issue, leading to clearer images and a more favorable dosimetry profile. researchgate.netnih.gov
Preclinical Pharmacokinetic Profiles and Clearance Pathways
The preclinical pharmacokinetic profile of radiopharmaceuticals utilizing the bifunctional chelator this compound has been extensively studied, primarily through its conjugation with targeting molecules like antibodies and radiolabeling with Zirconium-89 (⁸⁹Zr). These studies reveal a distinct and advantageous pharmacokinetic profile compared to the traditional chelator, desferrioxamine (DFO).
Research findings highlight that the in vivo behavior of the radiolabeled complex is significantly influenced by the high stability of the ⁸⁹Zr-HOPO complex. nih.gov When the unconjugated ⁸⁹Zr-HOPO complex was administered to healthy mice, it exhibited rapid clearance from the body. acs.org Initial imaging at just 10 minutes post-injection showed the majority of radioactivity accumulating in the bladder, indicating a swift renal clearance pathway for the free complex. acs.org However, once conjugated to a large biomolecule such as the antibody trastuzumab, the pharmacokinetics of the resulting radioimmunoconjugate, ⁸⁹Zr-HOPO-trastuzumab, are governed by the properties of the antibody itself. acs.org
The most significant distinction observed in preclinical models is the dramatically reduced bone uptake of ⁸⁹Zr when chelated by this compound compared to DFO-based agents. nih.govresearchgate.net This is a critical indicator of superior in vivo stability, as bone accumulation is evidence of the release of the free, osteophilic ⁸⁹Zr⁴⁺ cation from its chelator. nih.govmdpi.com
In a comparative preclinical study using nude mice with BT474 breast cancer xenografts, the biodistribution of ⁸⁹Zr-HOPO-trastuzumab was evaluated against ⁸⁹Zr-DFO-trastuzumab. nih.govnih.gov While both agents showed good tumor uptake, the ⁸⁹Zr-HOPO-trastuzumab conjugate demonstrated significantly lower accumulation of radioactivity in the bone. researchgate.netacs.org Biodistribution data collected at 336 hours post-injection confirmed that bone tissue contained 17.0 %ID/g (percent injected dose per gram) for the ⁸⁹Zr-DFO-trastuzumab group, whereas the ⁸⁹Zr-HOPO-trastuzumab group had only 2.4 %ID/g. nih.govresearchgate.netnih.gov This represents a more than seven-fold reduction in bone accumulation, underscoring the enhanced stability of the ⁸⁹Zr-HOPO complex in vivo. nih.gov
Although the absolute tumor uptake was higher for ⁸⁹Zr-DFO-trastuzumab, the favorable biodistribution of the HOPO-based agent resulted in superior contrast. nih.gov The tumor-to-bone ratio for ⁸⁹Zr-HOPO-trastuzumab was more than three times higher than that of its DFO counterpart, which could be highly beneficial for the clear detection of bone metastases. nih.gov While renal clearance is prominent for the free chelator, studies with other hydroxypyridinone (HOPO) complexes have also noted hepatobiliary excretion pathways. mdpi.comresearchgate.net
Detailed Research Findings
Preclinical studies provide specific quantitative data on the biodistribution of ⁸⁹Zr-HOPO-trastuzumab. The stability of the radioimmunoconjugates was also assessed in human serum. After a 7-day incubation period, the ⁸⁹Zr-HOPO-trastuzumab complex remained 89.2 ± 0.9% intact, while the ⁸⁹Zr-DFO-trastuzumab complex showed 94.7 ± 0.7% stability. nih.gov Despite the slightly lower serum stability, the in vivo data strongly support the superior performance of the HOPO chelator in preventing demetallation. nih.gov
The following tables summarize the comparative biodistribution data from preclinical imaging studies.
Table 1: Comparative Biodistribution of ⁸⁹Zr-labeled Trastuzumab in BT474 Tumor-Bearing Mice (336 hours post-injection)
| Organ | ⁸⁹Zr-HOPO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) |
| Tumor | Data not specified in source, but noted as "good tumor uptake" nih.gov | Data not specified in source, but noted as "just over 2 times higher" than HOPO variant nih.gov |
| Bone | 2.4 nih.govresearchgate.netnih.gov | 17.0 nih.govresearchgate.netnih.gov |
Data sourced from studies in nude mice with BT474 tumors. nih.govnih.gov
Table 2: Tumor-to-Organ Ratios for ⁸⁹Zr-labeled Trastuzumab (336 hours post-injection)
| Ratio | ⁸⁹Zr-HOPO-trastuzumab | ⁸⁹Zr-DFO-trastuzumab |
| Tumor:Bone | > 3 times higher than DFO variant nih.gov | Baseline |
Future Directions and Advanced Research Frontiers in P Scn Bn Hopo Science
Novel Radiometal-Chelator Systems Integration
The success of p-SCN-Bn-HOPO with ⁸⁹Zr has catalyzed research into its utility with a broader range of radiometals, paving the way for new diagnostic and therapeutic systems. The octadentate nature of the HOPO ligand, with its hard oxygen donor atoms, makes it a versatile platform for complexing various metal ions. acs.orgnih.gov
Future research is heavily focused on creating "theranostic pairs," where the same chelator-biomolecule conjugate can be used for both initial diagnosis/imaging and subsequent therapy by simply swapping the radiometal. escholarship.org The HOPO platform is exceptionally well-suited for this paradigm. For instance, it shows strong binding affinity for trivalent metals, opening the door to pairings like Scandium-44 (⁴⁴Sc) for PET imaging and Scandium-47 (⁴⁷Sc) for therapy. acs.org Similarly, the Yttrium-86 (⁸⁶Y)/Yttrium-90 (⁹⁰Y) pair is being explored, where ⁸⁶Y-HOPO complexes have demonstrated high in vivo stability, a crucial prerequisite for developing effective targeted radionuclide therapies. escholarship.org
The exploration extends to other therapeutic radionuclides, including the alpha-emitter Thorium-227 (²²⁷Th), whose larger ionic radius requires robust chelation that HOPO-based systems may provide. mdpi.comsnmjournals.org Research is also ongoing into its potential with Gallium-68 (⁶⁸Ga), a widely used PET isotope. mdpi.commdpi.com This versatility positions HOPO-based chelators as a central platform for the next generation of personalized radiopharmaceuticals. nih.gov
| Radiometal | Isotope(s) | Application | Rationale for HOPO-System Integration |
| Zirconium | ⁸⁹Zr | PET Imaging | Superior stability over DFO, reducing off-target bone uptake. acs.orgnih.gov |
| Scandium | ⁴⁴Sc / ⁴⁷Sc | Theranostics (PET/Therapy) | HOPO provides a suitable 8-coordinate environment for Sc³⁺ and allows for fast, stable complex formation. nih.govacs.org |
| Yttrium | ⁸⁶Y / ⁹⁰Y | Theranostics (PET/Therapy) | HOPO forms highly stable complexes at room temperature, an advantage over chelators like DOTA that require heat. escholarship.org |
| Gallium | ⁶⁸Ga | PET Imaging | HOPO-based chelators show potential for developing novel gallium radiopharmaceuticals. mdpi.com |
| Thorium | ²²⁷Th | Alpha Therapy | The robust, multidentate HOPO structure is being investigated for stably chelating large actinide ions for targeted alpha therapy. mdpi.comsnmjournals.org |
| Lutetium | ¹⁷⁷Lu | Therapy | Research is exploring HOPO as an alternative to DOTA for therapeutic lanthanides. frontiersin.org |
Innovations in Bioconjugation Chemistry for Enhanced Targeting
The standard method for attaching this compound to a targeting biomolecule, such as an antibody or peptide, relies on its para-isothiocyanate (-SCN) group. osti.govmdpi.com This functional group reacts readily with primary amine groups, like the side chain of lysine (B10760008) residues on proteins, to form a highly stable thiourea (B124793) bond. mdpi.com This has been effectively demonstrated in the conjugation of this compound to the antibody trastuzumab. nih.govosti.gov
The next frontier in this area is the development of site-specific conjugation chemistries. Innovations aim to replace the isothiocyanate linker with functional groups that allow for controlled, predictable attachment to an engineered site on the targeting vector. This could involve:
Thiol-maleimide chemistry: Attaching the chelator to a specific cysteine residue.
Click chemistry: Using bio-orthogonal reactions for highly efficient and specific labeling under mild conditions. mdpi.com
Enzymatic ligation: Employing enzymes to create a covalent bond at a predetermined location.
Achieving a homogeneous product, where every targeting molecule has the same number of chelators at the exact same position, is a key goal for enhancing the predictability and reliability of these imaging and therapeutic agents, ultimately facilitating smoother clinical translation.
Multi-Modal Imaging Agent Development Incorporating HOPO Derivatives
The integration of PET with other imaging modalities, such as MRI or fluorescence imaging, offers a more comprehensive understanding of biological processes. Developing agents that are detectable by multiple techniques is a significant area of future research for HOPO-based systems.
The this compound scaffold is adaptable for creating such multi-modal probes. A second functional group could be incorporated into the chelator's structure, allowing for the attachment of an additional imaging reporter. For example, a fluorescent dye could be conjugated to the HOPO chelator or the targeting antibody, enabling dual PET and optical imaging. This approach has been demonstrated by coupling dyes like IRDye800CW to antibody conjugates for combined fluorescence and PET imaging. snmjournals.org
Another avenue involves designing agents for PET/MRI. While this often involves paramagnetic metals like manganese or gadolinium, a HOPO-based radiopharmaceutical could be co-administered with or attached to an MRI contrast agent. snmjournals.org The development of a single, integrated molecule containing the HOPO chelator for a PET radionuclide, a targeting vector, and a payload for a secondary imaging modality represents a powerful strategy for advanced diagnostic applications.
Development with Emerging Targeting Vectors and Biologics
While full-sized monoclonal antibodies (mAbs) like trastuzumab and cetuximab have been the primary targeting vectors used with this compound, the field is expanding to include a variety of emerging biologics. acs.orgnih.govfrontiersin.org These newer vectors offer potential advantages in terms of pharmacokinetics, tumor penetration, and manufacturing.
Future development will increasingly focus on:
Antibody Fragments: Smaller constructs like F(ab')₂, Fab fragments, and single-chain variable fragments (scFvs) clear from the bloodstream more rapidly than full mAbs. This can lead to lower background signals and improved image contrast at earlier time points, making them a better match for PET isotopes with shorter half-lives.
Peptides: Small peptides, such as RGD peptides, can be rapidly delivered to tumors and clear quickly from non-target tissues. nih.gov Their small size allows for excellent tumor penetration.
Antibody Mimetics: These are engineered proteins designed to bind to specific targets with high affinity and specificity, similar to antibodies, but with potentially better stability and manufacturing characteristics. researchgate.net
Siderocalin Fusion Proteins: A truly innovative approach involves the use of siderocalin, a human protein that naturally binds to siderophores. Research has explored creating fusion proteins where siderocalin is attached to a targeting antibody. escholarship.org This system allows for non-covalent, "kit-like" radiolabeling, where the metal-HOPO complex is prepared separately and then simply mixed with the siderocalin fusion protein for rapid, room-temperature labeling. escholarship.orgrsc.org This could dramatically simplify the preparation of radiopharmaceuticals. escholarship.org
| Targeting Vector | Description | Key Advantage(s) with HOPO Systems |
| Monoclonal Antibodies (mAbs) | Full-sized antibodies (e.g., Trastuzumab, Cetuximab). acs.orgfrontiersin.org | High specificity and affinity; long circulation time matches long-lived isotopes like ⁸⁹Zr. acs.org |
| Antibody Fragments (e.g., scFv, Fab) | Smaller portions of an antibody that retain antigen-binding capability. | Faster clearance, improved tumor penetration, better imaging contrast at earlier time points. |
| Peptides | Short chains of amino acids (e.g., RGD peptides). nih.gov | Rapid tumor uptake and clearance from non-target tissues. nih.gov |
| Siderocalin Fusion Proteins | Engineered proteins combining a targeting antibody with siderocalin. escholarship.org | Enables rapid, room-temperature, non-covalent labeling, simplifying radiopharmaceutical preparation. escholarship.orgrsc.org |
Computational Chemistry and Advanced Theoretical Modeling for Rational Design
The development of this compound was significantly guided by the principles of inorganic chemistry and rational design, a trend that is accelerating with the use of advanced computational tools. osti.gov Theoretical modeling, particularly Density Functional Theory (DFT), has become indispensable for predicting the properties of new chelator-metal systems before undertaking complex and costly synthesis. acs.org
DFT calculations were instrumental in comparing the Zr-HOPO and Zr-DFO complexes, providing a theoretical basis for the experimentally observed superior stability of the Zr-HOPO complex. acs.org These models can accurately predict:
Coordination Geometry: Confirming that the octadentate HOPO ligand fully saturates the coordination sphere of Zr(IV). acs.orgnih.gov
Thermodynamic Stability: Calculating binding energies to predict which chelator will form the most stable complex with a given radiometal.
Future research will leverage these computational tools even more extensively for the de novo design of next-generation chelators. By modeling variations in the HOPO backbone, the linker, and the functional groups, chemists can rationally design novel chelators optimized for specific radiometals or with tailored pharmacokinetic properties, significantly accelerating the discovery and development process. nih.gov
Scalable Research Production and Standardization for Broad Academic Adoption
A major breakthrough was the development of an improved and more efficient synthesis route. researchgate.netrsc.orgnih.gov This optimized process dramatically increased the accessibility of the compound for further research and development.
| Synthesis Parameter | Original Method | Improved Method |
| Number of Steps | 9 | 4 |
| Overall Yield | ~1.5% | 14.3% |
| Purification | Multiple HPLC steps | Preparative HPLC only in the final step |
This advancement is critical for enabling broader academic and preclinical evaluation of this compound and its derivatives. researchgate.netrsc.org Future work in this area will focus on further refining this synthesis to make it even more cost-effective and amenable to large-scale production under Good Manufacturing Practice (GMP) conditions, a prerequisite for clinical trials.
Furthermore, the development of standardized protocols for conjugation, radiolabeling, and quality control is essential. mdpi.com Establishing robust and reproducible methods for preparing and validating this compound-based radiopharmaceuticals will ensure consistency across different research sites and is a crucial step toward its ultimate clinical and commercial viability.
Q & A
Q. What structural features of p-SCN-Bn-HOPO make it effective for 89Zr chelation?
this compound contains four 1,2-hydroxypyridinone (HOPO) groups on a spermine backbone, enabling octadentate coordination with Zr(IV), which enhances thermodynamic stability. The isothiocyanate (-SCN) linker allows covalent conjugation to biomolecules (e.g., antibodies), making it bifunctional . Structural studies confirm full coordination of Zr(IV), reducing free ion release in vivo .
Q. How does this compound compare to desferrioxamine (DFO) in 89Zr-based PET imaging?
In vivo studies show this compound reduces bone uptake of 89Zr by >7-fold compared to DFO, attributed to stronger chelation. Tumor-to-bone ratios are significantly higher, improving imaging contrast. For example, 89Zr-HOPO-trastuzumab exhibited 2.4% ID/g in bone vs. 17.0% ID/g for DFO at 336 hours .
Q. What are the primary applications of this compound in radiopharmaceutical research?
It is used for 89Zr radiolabeling of antibodies (e.g., trastuzumab) in immunoPET, offering low background noise, high tumor-organ contrast, and minimized off-target accumulation. Its stability also reduces radiation exposure to non-target tissues .
Advanced Research Questions
Q. What methodological optimizations improved the synthesis yield of this compound?
The original 9-step synthesis (1.4% yield) was streamlined to 4 steps (14.3% yield) by:
Q. How can researchers address byproduct formation during this compound synthesis?
Key byproducts include 3,4,3-(LI-1,2-HOPO) (~20%) and unreacted spermine. Mitigation strategies:
- Controlled addition of ethyl trifluoroacetate via syringe pump to limit side reactions.
- Recycling unreacted spermine via methanol washes .
- Solvent optimization (e.g., CH₃CN/K₂CO₃ under reflux) to suppress 4-nitrostyrene formation .
Q. What experimental evidence supports the superior in vivo stability of 89Zr-HOPO complexes?
Stability assays in human serum (7 days) showed ~90% retention of 89Zr. Comparative biodistribution studies in BT474 tumor models demonstrated minimal bone uptake (2.4% ID/g) vs. DFO (17.0% ID/g), confirming reduced Zr(IV) dissociation .
Q. How can linker modifications of this compound alter pharmacokinetics for targeted imaging?
Adjusting linker length and chemistry (e.g., replacing -SCN with carboxylates) can modulate hydrophilicity and blood clearance rates. For instance, elongating the linker may reduce renal retention, improving tumor-to-background ratios .
Q. What analytical techniques validate the purity and structure of synthesized this compound?
- HPLC : Purity assessment (>95% via C18 column).
- Mass spectrometry : Confirmation of molecular weight (911.94 g/mol).
- X-ray crystallography : Structural validation of Zr coordination .
Data Contradictions and Resolution
Q. Why do reported synthesis yields for this compound vary across studies?
Discrepancies arise from differences in:
Q. How should researchers handle conflicting data on bone uptake in 89Zr-HOPO studies?
Variability may stem from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
